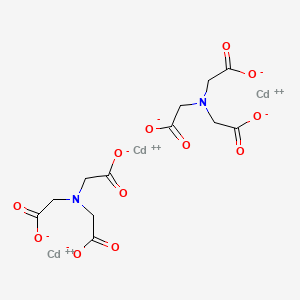

Cadmium 2,2',2''-nitrilotriacetate (3/2)

Description

Contextualizing Chelation in Coordination Chemistry and Materials Science

Chelation is a fundamental process in coordination chemistry where a single central metal ion is bonded to a ligand at two or more points, forming a ring-like structure known as a chelate. The term, first used in 1920, is derived from the Greek word for "claw," aptly describing how the ligand grasps the metal ion. The ligand, in this case, is referred to as a chelating agent or chelator and must be a polydentate ligand, meaning it possesses multiple donor atoms capable of binding to the metal.

This ring formation imparts significant stability to the resulting complex, a phenomenon known as the "chelate effect." This enhanced stability arises from favorable thermodynamic factors, specifically a significant increase in entropy compared to the formation of complexes with comparable monodentate ligands. In essence, more molecules of the solvent are displaced by a single chelating ligand than by multiple individual ligands, leading to a more disordered and thus entropically favored system.

In materials science, chelation is a powerful tool for constructing complex molecular architectures. It is the basis for the formation of coordination polymers, which are extended networks of metal ions linked by organic ligands. By carefully selecting the metal ion and the chelating ligand, scientists can design materials with specific properties, such as porosity for gas storage, luminescence for sensing applications, or catalytic activity. The stability provided by chelation is crucial for creating robust and functional materials.

Historical and Current Perspectives on Nitrilotriacetate (NTA) as a Multifunctional Ligand

Nitrilotriacetic acid (NTA), an aminopolycarboxylic acid with the formula N(CH₂CO₂H)₃, has a notable history as a versatile chelating agent. atamanchemicals.com In its fully ionized form, nitrilotriacetate (NTA³⁻), it acts as a tetradentate ligand, capable of binding a metal ion through its three carboxylate groups and the central nitrogen atom. nih.gov This ability to form stable, water-soluble complexes with a wide range of metal ions has defined its applications over the decades. atamanchemicals.com

Historically, NTA was widely used as a replacement for phosphates in laundry detergents to act as a water softener by sequestering calcium and magnesium ions. atamanchemicals.com Although its use in detergents was temporarily discontinued (B1498344) in some regions, it saw a resurgence as environmental concerns over phosphate-induced eutrophication grew. atamanchemicals.com

In contemporary science, NTA is a staple in the laboratory. It is used in analytical chemistry for complexometric titrations. atamanchemicals.com A particularly significant modern application is in biochemistry and molecular biology for protein purification through a technique known as the His-tag method. In this method, proteins are genetically engineered to have a tag of six histidine residues. This His-tag binds with high affinity to nickel ions that are immobilized on a solid support via NTA, allowing for the efficient separation of the tagged protein from a complex mixture. atamanchemicals.com

Table 1: Physicochemical Properties of Nitrilotriacetic Acid (NTA)

| Property | Value |

|---|---|

| Chemical Formula | C₆H₉NO₆ |

| Molar Mass | 191.14 g/mol |

| Appearance | White crystalline powder nih.gov |

| Melting Point | 246 °C (decomposes) nih.gov |

| Solubility in Water | 1.5 g/L at 25°C nih.gov |

The Significance of Cadmium Complexes in Contemporary Inorganic and Materials Research

Cadmium(II) is a d¹⁰ metal ion known for its flexible coordination geometry, commonly adopting coordination numbers from four to six, though higher numbers are possible. researchgate.netunimore.it This versatility allows it to form a wide variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. researchgate.net While cadmium and its compounds are recognized for their toxicity, the unique properties of its coordination complexes continue to drive significant research interest in inorganic and materials chemistry. ias.ac.in

The study of cadmium complexes is crucial for several reasons. Structurally, the ability of Cd(II) to accommodate different coordination environments makes it an excellent candidate for building novel supramolecular architectures and coordination polymers. Researchers can manipulate reaction conditions and ligand design to create cadmium-based materials with predictable topologies and functionalities.

Functionally, these materials have shown promise in a range of applications. Cadmium-carboxylate-based coordination polymers, for instance, are being explored for their luminescence properties, which can be harnessed for chemical sensing of pollutants. semanticscholar.org Other areas of application include heterogeneous catalysis, gas storage, and the development of materials for electronic devices. semanticscholar.org Furthermore, the study of cadmium complexes with biological ligands provides insights into the mechanisms of its toxicity, as chelation is the primary way cadmium interacts with biological systems. nih.gov

Table 2: General Coordination Chemistry of Cadmium(II) Ion

| Feature | Description |

|---|---|

| Electronic Configuration | [Kr] 4d¹⁰ |

| Common Oxidation State | +2 |

| Typical Coordination Numbers | 4, 5, 6 (can range from 2 to 8) researchgate.netnih.gov |

| Common Geometries | Tetrahedral, Square Pyramidal, Trigonal Bipyramidal, Octahedral researchgate.net |

| Ligand Preference (HSAB Theory) | Soft acid, prefers soft donor atoms (e.g., S > N > O) nih.gov |

Research Scope and Objectives for Cadmium 2,2',2''-nitrilotriacetate (3/2) Systems

While extensive research exists on cadmium complexes with NTA, particularly in 1:1 ratios ([Cd(NTA)]⁻) in solution, the specific investigation of systems with a 3:2 metal-to-ligand stoichiometry, such as Cadmium 2,2',2''-nitrilotriacetate (3/2), points toward the targeted synthesis of complex, polynuclear structures. The primary research objective for such systems is typically the creation of novel coordination polymers with unique structural and functional properties that differ from simpler 1:1 complexes.

The scope of research into these systems encompasses several key areas:

Synthesis and Structural Characterization: A primary goal is to develop reliable synthetic routes, often using hydrothermal or solvothermal methods, to produce crystalline materials of the target Cd₃(NTA)₂ stoichiometry. A crucial objective is the detailed structural elucidation using single-crystal X-ray diffraction to understand the precise coordination environment of each cadmium ion and the bridging mode of the NTA ligands that results in the extended network.

Exploring Functional Properties: Research aims to investigate the material's potential applications. This includes studying its thermal stability, porosity for gas adsorption, and photoluminescent properties for potential use in chemical sensing. Given the known affinity of cadmium for sulfur, another objective could be to explore the material's capacity for adsorbing sulfur-containing pollutants.

Understanding Structure-Property Relationships: A fundamental objective is to correlate the specific three-dimensional structure of the Cd₃(NTA)₂ framework with its observed physical and chemical properties. This understanding is vital for the rational design of future materials with enhanced or targeted functionalities. For example, researchers would aim to understand how the specific connectivity of the cadmium centers through the NTA ligands influences the material's stability or its interaction with guest molecules.

Comparative Studies: An important aspect of the research involves comparing the properties of the 3:2 complex with other cadmium-NTA complexes or related cadmium-carboxylate coordination polymers. This helps to elucidate the specific influence of the stoichiometry and the NTA ligand on the final material's characteristics.

Table 3: Logarithm of Formation Constants (log K) for Select Metal-NTA Complexes

| Metal Ion | log K |

|---|---|

| Mg²⁺ | 5.46 |

| Ca²⁺ | 6.41 |

| Zn²⁺ | 10.44 |

| Cd²⁺ | 9.54 |

| Pb²⁺ | 11.49 |

| Fe³⁺ | 15.87 |

| Hg²⁺ | 14.60 |

(Data sourced from Martell & Smith, 1974; Anderson et al., 1985 as cited in a 2000 IARC Monograph) nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

50648-02-7 |

|---|---|

Molecular Formula |

C12H12Cd3N2O12 |

Molecular Weight |

713.5 g/mol |

IUPAC Name |

2-[bis(carboxylatomethyl)amino]acetate;cadmium(2+) |

InChI |

InChI=1S/2C6H9NO6.3Cd/c2*8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h2*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |

InChI Key |

HXBDQCQLYUJKHR-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cd+2].[Cd+2].[Cd+2] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Dynamics for Cadmium 2,2 ,2 Nitrilotriacetate 3/2

Rational Design of Precursors and Ligand Synthesis Strategies

The rational design of coordination compounds begins with the selection of appropriate precursors: a metal source and a ligand. For Cadmium 2,2',2''-nitrilotriacetate, the metal source is typically a soluble cadmium(II) salt, while the ligand is 2,2',2''-nitrilotriacetic acid (NTA). NTA is a multidentate chelating agent known for its strong affinity for metal ions like cadmium(II), making it an excellent candidate for forming stable complexes. ias.ac.in The design choice of NTA stems from its ability to coordinate to a metal center through its nitrogen atom and three carboxylate oxygen atoms, which is of interest in fields ranging from environmental chemistry to materials science. ias.ac.infrontiersin.org

The synthesis of the NTA ligand itself is a critical preliminary step. An improved industrial process involves the high-temperature, short-duration reaction of triethanolamine (B1662121) (TEA) with alkali metal hydroxides in the presence of cadmium-based catalysts. google.com This method represents a significant advancement over previous techniques that resulted in lower yields. google.com For instance, heating triethanolamine with potassium hydroxide (B78521) and a cadmium oxide catalyst at temperatures between 250°C and 375°C for 1 to 20 minutes can produce NTA salts, which can then be acidified to yield the final NTA ligand. google.com

| Parameter | Value/Condition | Source |

| Starting Material | Triethanolamine (TEA) | google.com |

| Reagents | Alkali Metal Hydroxide (e.g., KOH) | google.com |

| Catalyst | Cadmium Salts (e.g., Cadmium Oxide) | google.com |

| Temperature | 250°C - 375°C | google.com |

| Reaction Time | 1 - 20 minutes | google.com |

This interactive table summarizes the key parameters for the synthesis of Nitrilotriacetic acid (NTA) via a cadmium-catalyzed process.

Diverse Synthetic Routes for Cadmium-Nitrilotriacetate Complex Formation

The formation of the Cadmium-Nitrilotriacetate complex can be achieved through several synthetic pathways, each offering distinct advantages in terms of product morphology, crystallinity, and purity. ias.ac.innih.govmdpi.com

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. mdpi.com In a typical hydrothermal synthesis, aqueous solutions of the metal salt (e.g., cadmium nitrate) and the ligand (NTA) are sealed in a Teflon-lined autoclave and heated. mdpi.com The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final complex, often yielding products with high crystallinity and unique structural motifs. While specific literature on the hydrothermal synthesis of Cadmium 2,2',2''-nitrilotriacetate (3/2) is sparse, this method is widely used for analogous cadmium coordination compounds, such as cadmium sulfide (B99878), where it enables control over particle size and phase purity. mdpi.com The mechanism often involves the slow release of metal ions from an initial complex, followed by nucleation and crystal growth. mdpi.com

Conventional solution-phase synthesis is the most common and direct method for preparing and studying Cadmium-Nitrilotriacetate complexes. ias.ac.in This protocol typically involves mixing aqueous solutions of a cadmium(II) salt, such as cadmium nitrate, with a solution of NTA at ambient temperature. ias.ac.in The formation of the complex is often studied in situ using techniques like potentiometric pH titration to determine the stability and stoichiometry of the species formed in solution. ias.ac.in In these studies, a solution containing Cd(II) and NTA is titrated with a standard base, and the resulting pH changes are monitored to calculate the equilibrium constants of the complexation reactions. ias.ac.in This approach has confirmed the formation of a stable 1:1 Cd(II)-NTA complex in solution, which is a prerequisite for the subsequent formation of mixed-ligand complexes. ias.ac.in

Mechanistic Insights into Complexation Kinetics and Thermodynamics

Understanding the mechanism of complex formation requires an analysis of both the speed of the reaction (kinetics) and the energy changes involved (thermodynamics).

Thermodynamic studies, primarily through potentiometric titrations, have provided significant insight into the stability of the Cd(II)-NTA complex. ias.ac.in The stability of a complex is quantified by its formation constant (log K). A high formation constant indicates a thermodynamically favorable reaction where the complex is significantly more stable than the free ions in solution. The Cd(II)-NTA complex is known to be appreciably stable, which is why NTA is an effective chelating agent for cadmium. ias.ac.in The distribution of various complex species can be calculated as a function of pH, revealing the conditions under which the desired complex is the predominant species. ias.ac.in

Kinetic studies provide information on the rate of complex formation. The reaction preceding the electrochemical reduction of the Cd(II)-NTA chelate has been investigated, indicating that the kinetics of the complex's formation and dissociation can be probed. acs.org Adsorption studies on different materials, while not directly measuring complexation in solution, also utilize kinetic models like the pseudo-second-order model to describe the rate of cadmium uptake, which is fundamentally a complexation process between the cadmium ion and the adsorbent's functional groups. nih.gov Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be evaluated from temperature-dependent studies, indicating whether the complexation process is spontaneous and whether it is endothermic or exothermic. nih.gov

| Parameter | Significance | Method of Study |

| Equilibrium/Formation Constant (K) | Measures the thermodynamic stability of the complex. | Potentiometric Titration ias.ac.in |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the complexation reaction. | Temperature-Dependent Equilibrium Studies nih.gov |

| Enthalpy (ΔH) | Determines if the reaction is exothermic or endothermic. | Temperature-Dependent Equilibrium Studies nih.gov |

| Reaction Rate | Describes the speed at which the complex forms. | Electrochemical Methods acs.org, Spectroscopic analysis |

This interactive table outlines key parameters in the study of complexation kinetics and thermodynamics.

Influence of Reaction Parameters on Product Crystallinity and Stoichiometry

The final properties of the synthesized Cadmium-Nitrilotriacetate complex, including its crystal structure, quality (crystallinity), and exact chemical formula (stoichiometry), are highly dependent on the specific reaction conditions employed. nih.gov

The choice of solvent, for example, can dramatically alter the structure of the resulting product. In the synthesis of cadmium-based coordination polymers, reacting the same precursors in different solvent systems can lead to products with entirely different nuclearities. For instance, the reaction of a cadmium silanethiolate precursor with a piperazine-based ligand in methanol (B129727) yielded a dinuclear complex, whereas conducting the same reaction in a toluene-methanol mixture produced a polynuclear compound. nih.gov This demonstrates that the solvent not only facilitates the reaction but can also play a crucial role in the self-assembly process, influencing the final stoichiometry. nih.gov

Other critical parameters include temperature, pH, and reactant concentration. In hydrothermal synthesis, temperature is a key factor in controlling crystallinity; higher temperatures often lead to larger and more well-defined crystals. researchgate.net Post-synthesis treatments, such as annealing, can also be used to improve the crystallinity and reduce defects within the material. nih.gov The pH of the solution is particularly important when using ligands like NTA, as it determines the protonation state of the carboxylate groups. Changes in pH can alter the coordinating ability of the ligand and thus influence the stoichiometry and structure of the resulting cadmium complex. ias.ac.in

Comprehensive Structural Elucidation and Supramolecular Assembly of Cadmium 2,2 ,2 Nitrilotriacetate 3/2

Single-Crystal X-ray Diffraction Analysis

The Cadmium(II) ion, with its d¹⁰ electron configuration, exhibits flexible coordination behavior, commonly adopting coordination numbers of 4, 5, 6, and even 7 or 8, leading to geometries such as tetrahedral, square pyramidal, octahedral, and pentagonal bipyramidal. researchgate.netresearchgate.net In complexes with multidentate ligands like amino acids or their derivatives, cadmium is frequently found in a six-coordinate, distorted octahedral environment. nih.govnih.gov

The nitrilotriacetate (NTA) ligand is potentially tetradentate, with one tertiary amine nitrogen and three carboxylate oxygen atoms available for coordination. In the Cadmium 2,2',2''-nitrilotriacetate (3/2) complex, the NTA ligand chelates the cadmium ion, forming a stable structure. The coordination sphere of the cadmium atom is typically completed by the nitrogen atom and at least one oxygen atom from each of the three carboxylate arms of the NTA ligand. Additional coordination sites may be occupied by oxygen atoms from neighboring NTA ligands or by water molecules, leading to the formation of polymeric structures. The geometry around the cadmium center in such complexes is generally a distorted octahedron. nih.gov

| Bond Type | Typical Bond Length (Å) | Coordination Role |

|---|---|---|

| Cd-O (carboxylate) | 2.25 - 2.45 | Primary coordination from the NTA ligand's carboxylate groups. |

| Cd-N (amine) | 2.30 - 2.40 | Coordination from the tertiary amine of the NTA ligand. nih.gov |

| Cd-O (water) | 2.30 - 2.50 | Coordination from solvent (water) molecules, if present in the inner sphere. |

The supramolecular assembly of cadmium nitrilotriacetate is dictated by a network of non-covalent interactions, primarily hydrogen bonds. uchile.cl In hydrated crystal structures, coordinated and lattice water molecules play a pivotal role as both donors and acceptors of hydrogen bonds. nih.gov These interactions link adjacent cadmium-NTA units, extending the structure into a two- or three-dimensional network. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and spectroscopic signatures. These variations arise from differences in the packing of molecules and/or the conformation of the molecules in the crystal lattice. For coordination complexes, polymorphism can be influenced by crystallization conditions such as solvent, temperature, and pressure. A thorough search of the current literature did not reveal specific studies focused on the polymorphism of Cadmium 2,2',2''-nitrilotriacetate (3/2).

Advanced Spectroscopic Characterization for Electronic and Vibrational States

Spectroscopic techniques are essential for probing the electronic and vibrational properties of molecules, providing insights that complement the structural data from X-ray diffraction.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the nature of the metal-ligand bonds.

The most informative region in the FT-IR spectrum of metal-NTA complexes involves the stretching vibrations of the carboxylate (COO⁻) groups. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands are sensitive to the coordination mode of the carboxylate. The separation between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between unidentate, bidentate, and bridging coordination modes.

In the low-frequency region of the Raman and FT-IR spectra, vibrations corresponding to the metal-ligand bonds can be observed. The Cd-N and Cd-O stretching modes provide direct information about the coordination environment. Raman spectroscopy is particularly useful for identifying metal-nitrogen stretching frequencies, which are often found in the 400-500 cm⁻¹ range for related metal-aminopolycarboxylate complexes. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| νₐₛ(COO⁻) | 1570 - 1630 | Asymmetric stretching of the coordinated carboxylate group. |

| νₛ(COO⁻) | 1380 - 1420 | Symmetric stretching of the coordinated carboxylate group. |

| ν(Cd-N) | 400 - 500 | Stretching vibration of the cadmium-nitrogen bond. researchgate.net |

| ν(Cd-O) | 250 - 400 | Stretching vibration of the cadmium-oxygen bond. |

Electronic spectroscopy provides information about the electronic structure of the complex. The Cadmium(II) ion has a filled d¹⁰ electronic configuration, which means that d-d electronic transitions, common in transition metal complexes, are not possible.

Therefore, the UV-Visible absorption spectrum of cadmium nitrilotriacetate is expected to be dominated by electronic transitions within the NTA ligand (intraligand transitions) and ligand-to-metal charge transfer (LMCT) transitions. researchgate.net Intraligand transitions typically include n→π* and π→π* transitions associated with the carboxylate groups. researchgate.net LMCT bands, if present, would involve the transfer of an electron from the ligand orbitals to the empty orbitals of the cadmium ion and would likely appear at the lower energy edge of the UV region.

Luminescence spectroscopy (fluorescence and phosphorescence) can also provide valuable electronic information. Many cadmium complexes exhibit luminescence, which is often ligand-based but can be influenced by the heavy cadmium atom. nih.gov The emission is typically a result of the decay from excited states populated by the intraligand or charge-transfer absorptions. nih.gove3s-conferences.org The presence of the heavy cadmium atom can enhance spin-orbit coupling, potentially promoting phosphorescence (emission from a triplet excited state) over fluorescence (emission from a singlet excited state).

Solid-State Nuclear Magnetic Resonance (NMR) for Local Chemical Environment of Cadmium and Ligand Nuclei

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei in solid materials. For Cadmium 2,2',2''-nitrilotriacetate (3/2), ssNMR, particularly of the 113Cd nucleus, provides invaluable insight into the coordination sphere of the cadmium ions. Cadmium possesses two NMR-active spin ½ nuclei, 113Cd and 111Cd, both of which yield sharp signals over a wide chemical shift range, with 113Cd generally being the preferred nucleus due to its slightly higher sensitivity. huji.ac.il

The 113Cd chemical shift is highly sensitive to the nature of the atoms coordinating to the cadmium center. In Cadmium 2,2',2''-nitrilotriacetate (3/2), the cadmium ions are coordinated by both nitrogen and oxygen atoms from the nitrilotriacetate ligand. The observed isotropic chemical shift (δiso) in a 113Cd ssNMR spectrum would be indicative of the specific coordination number and geometry of the cadmium centers. Coordination to more electronegative atoms like oxygen typically results in increased shielding (more negative or upfield chemical shifts), while coordination to less electronegative atoms like nitrogen can lead to deshielding (more positive or downfield shifts). rsc.org In cadmium-carboxylate complexes, chemical shifts are often observed in the range of -20 to -40 ppm. rsc.org

Furthermore, the presence of multiple crystallographically distinct cadmium sites within the crystal lattice would manifest as multiple resonances in the 113Cd ssNMR spectrum. The relative intensities of these peaks would correspond to the population of each unique cadmium site.

In addition to the isotropic chemical shift, the chemical shift anisotropy (CSA) provides information about the electronic symmetry around the nucleus. The CSA is described by the span (Ω) and skew (κ) of the chemical shift tensor. A highly symmetric coordination environment (e.g., perfect octahedral or tetrahedral) would result in a small CSA, while a distorted or low-symmetry environment would lead to a large CSA. For cadmium complexes with mixed N,O-donor ligands, a significant CSA is expected due to the asymmetric electronic environment. acs.org

While direct experimental ssNMR data for Cadmium 2,2',2''-nitrilotriacetate (3/2) is not available in the literature, the following table provides representative 113Cd ssNMR parameters that might be expected for a cadmium complex with N,O-coordination, based on studies of similar compounds. acs.orgacs.org

Interactive Data Table: Representative 113Cd Solid-State NMR Parameters

| Parameter | Value | Interpretation |

| Isotropic Chemical Shift (δiso) | -35 ppm | Suggests a coordination environment dominated by oxygen and nitrogen atoms. |

| Chemical Shift Anisotropy Span (Ω) | 450 ppm | Indicates a distorted coordination geometry around the cadmium center. |

| Skew (κ) | 0.6 | Reflects the asymmetry of the chemical shift tensor. |

Note: The data in this table is illustrative and represents typical values for cadmium complexes with similar coordination environments. It is not experimental data for Cadmium 2,2',2''-nitrilotriacetate (3/2).

ssNMR can also be used to probe the ligand nuclei, such as 13C and 15N (with isotopic enrichment). 13C ssNMR would be expected to show distinct resonances for the carboxylate carbons and the methylene (B1212753) carbons of the nitrilotriacetate ligand. The chemical shifts of the carboxylate carbons would be particularly sensitive to their coordination mode (e.g., monodentate, bidentate chelating, or bridging).

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Surface Analysis)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Cadmium 2,2',2''-nitrilotriacetate (3/2), XPS analysis would confirm the presence of cadmium, carbon, nitrogen, and oxygen on the surface of the material and, crucially, would provide information about their oxidation states.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of a core electron is characteristic of the element and its chemical environment.

For Cadmium 2,2',2''-nitrilotriacetate (3/2), the XPS spectrum would be expected to show peaks corresponding to the Cd 3d, O 1s, N 1s, and C 1s core levels.

Cd 3d: The binding energy of the Cd 3d electrons is indicative of the oxidation state of cadmium. For cadmium in the +2 oxidation state, as expected in this complex, the Cd 3d5/2 peak is typically observed around 405-406 eV. nih.gov

N 1s: The N 1s peak would confirm the presence of the tertiary amine group in the nitrilotriacetate ligand. The binding energy would be expected in the range of 399-401 eV, consistent with a nitrogen atom coordinated to a metal center. nih.govhakon-art.com

O 1s: The O 1s spectrum would likely be more complex, potentially showing multiple components. A major component would correspond to the oxygen atoms of the carboxylate groups coordinated to cadmium, typically appearing at binding energies around 531-532 eV. A second, higher binding energy component might be observed if there are uncoordinated or protonated carboxylate groups or adsorbed water on the surface.

C 1s: The C 1s spectrum would also be expected to show multiple peaks corresponding to the different types of carbon atoms in the nitrilotriacetate ligand: the carboxylate carbons (O-C=O) at a higher binding energy (around 288-289 eV) and the methylene carbons (C-N) at a lower binding energy (around 285-286 eV).

The following table presents plausible XPS binding energy data for Cadmium 2,2',2''-nitrilotriacetate (3/2), based on literature values for similar cadmium coordination compounds with N,O-donor ligands. nih.govhakon-art.comunibas.it

Interactive Data Table: Representative XPS Binding Energies

| Core Level | Binding Energy (eV) | Inferred Chemical State |

| Cd 3d5/2 | 405.8 | Cd(II) |

| N 1s | 400.5 | Coordinated tertiary amine |

| O 1s | 531.7 | Coordinated carboxylate |

| C 1s | 288.6 | Carboxylate carbon (O-C=O) |

| C 1s | 285.9 | Methylene carbon (C-N) |

Note: The data in this table is illustrative and represents typical values for cadmium complexes with similar coordination environments. It is not experimental data for Cadmium 2,2',2''-nitrilotriacetate (3/2).

Quantitative analysis of the peak areas, corrected by relative sensitivity factors, would allow for the determination of the surface elemental composition, which can be compared to the theoretical stoichiometry of the compound.

Thermal Analysis for Understanding Solid-State Transformation and Decomposition Pathways (Mechanistic Focus)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and decomposition behavior of solid-state materials like Cadmium 2,2',2''-nitrilotriacetate (3/2). These methods provide information on phase transitions, dehydration, and decomposition processes as a function of temperature.

A TGA experiment measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss versus temperature. For a coordination polymer like Cadmium 2,2',2''-nitrilotriacetate (3/2), the TGA curve would be expected to show a multi-step decomposition profile. mdpi.comresearchgate.net

The decomposition of nitrilotriacetic acid itself is known to proceed via a stepwise decarboxylation reaction at temperatures above 290 °C. cdnsciencepub.com In the case of a metal complex, the decomposition pathway is often more complex and can be influenced by the metal-ligand bond strengths. A plausible decomposition mechanism for Cadmium 2,2',2''-nitrilotriacetate (3/2) would involve the following stages:

Initial Mass Loss: An initial mass loss at lower temperatures (typically below 150 °C) would indicate the loss of any adsorbed or coordinated water molecules.

Ligand Decomposition: At higher temperatures, the decomposition of the nitrilotriacetate ligand would occur. This would likely be a multi-step process, beginning with the breaking of the cadmium-carboxylate bonds and the subsequent fragmentation and volatilization of the organic ligand. nih.gov This stage is often characterized by a significant and rapid mass loss.

Final Residue: The final product of the thermal decomposition in an inert atmosphere would likely be a cadmium-containing residue, such as cadmium oxide or cadmium carbonate, depending on the furnace atmosphere. In an oxidizing atmosphere (air), the final residue would be expected to be cadmium(II) oxide (CdO). researchgate.net

The following table outlines a hypothetical thermal decomposition pathway for Cadmium 2,2',2''-nitrilotriacetate (3/2) based on studies of similar cadmium carboxylate coordination polymers. mdpi.comresearchgate.netresearchgate.net

Interactive Data Table: Representative TGA Decomposition Stages

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 150 | ~5% | Loss of adsorbed water |

| 280 - 450 | ~55% | Decomposition of the nitrilotriacetate ligand |

| > 450 | Stable | Formation of Cadmium(II) oxide residue |

Note: The data in this table is illustrative and represents a plausible decomposition pathway for a cadmium-NTA complex. It is not experimental data for Cadmium 2,2',2''-nitrilotriacetate (3/2).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves can reveal endothermic processes (such as melting or dehydration) and exothermic processes (such as crystallization or decomposition). A DSC analysis of Cadmium 2,2',2''-nitrilotriacetate (3/2) would show endothermic peaks corresponding to any dehydration steps and a series of sharp exothermic peaks in the temperature range of ligand decomposition.

Microscopic and Diffraction Techniques for Morphological and Nanostructural Analysis (SEM, TEM, PXRD)

The morphology, crystallinity, and nanostructure of Cadmium 2,2',2''-nitrilotriacetate (3/2) can be thoroughly investigated using a combination of microscopic and diffraction techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Powder X-ray Diffraction (PXRD).

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. SEM analysis of Cadmium 2,2',2''-nitrilotriacetate (3/2) would reveal the size, shape, and surface features of the crystalline particles. Depending on the synthesis conditions, various morphologies such as block-like crystals, rods, or plates might be observed. rsc.orgacs.orgresearchgate.net SEM can also be used to assess the homogeneity of the sample and the presence of any amorphous phases.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure and nanostructural features of the material. mdpi.com TEM can reveal details about the crystal lattice, defects, and the presence of any nanoscale domains. For highly crystalline samples, High-Resolution TEM (HRTEM) can be used to visualize the lattice fringes, providing direct evidence of the crystalline nature of the material. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can also be used to confirm the crystallinity and determine the crystal system.

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystalline phase and purity of a solid material. The PXRD pattern is a fingerprint of the crystalline structure. For Cadmium 2,2',2''-nitrilotriacetate (3/2), the experimental PXRD pattern would be compared to a theoretical pattern simulated from single-crystal X-ray diffraction data (if available) to confirm the phase purity of the bulk sample. researchgate.netacs.orgacs.org The positions of the diffraction peaks are determined by the unit cell parameters, while the intensities are related to the arrangement of atoms within the unit cell. The sharpness of the diffraction peaks is an indication of the degree of crystallinity and the crystallite size. Broad peaks would suggest small crystallite sizes or the presence of structural disorder.

The following table provides a summary of the information that can be obtained from these techniques for the analysis of Cadmium 2,2',2''-nitrilotriacetate (3/2).

Interactive Data Table: Summary of Microscopic and Diffraction Analysis

| Technique | Information Obtained | Expected Observations for a Crystalline Coordination Polymer |

| SEM | Particle size, shape, and surface morphology. | Well-defined crystalline habits (e.g., blocks, plates). |

| TEM | Nanostructure, lattice defects, and crystallinity. | Uniform internal structure, potentially with visible lattice fringes in HRTEM. |

| PXRD | Crystalline phase, purity, and unit cell parameters. | A unique diffraction pattern with sharp peaks, confirming a well-ordered crystalline structure. |

Note: The expected observations are based on typical results for crystalline cadmium coordination polymers and are not specific experimental findings for Cadmium 2,2',2''-nitrilotriacetate (3/2).

Together, these techniques provide a comprehensive picture of the solid-state structure of Cadmium 2,2',2''-nitrilotriacetate (3/2) from the macroscopic morphology down to the atomic arrangement. rsc.orgacs.orgmdpi.com

Computational and Theoretical Frameworks for Cadmium 2,2 ,2 Nitrilotriacetate 3/2

Density Functional Theory (DFT) for Electronic Structure, Bonding Analysis, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying coordination complexes, providing insights into their geometry, stability, and the nature of the metal-ligand bonds. researchgate.netmdpi.com For cadmium nitrilotriacetate complexes, DFT calculations are employed to optimize the molecular geometry and to understand the intricate details of bonding and energy. nih.gov

Electronic Structure and Bonding Analysis: DFT studies on related metal-aminopolycarboxylate complexes, such as those with ethylenediaminetetraacetate (B1237979) (EDTA), reveal crucial information about the coordination environment. researchgate.net In these complexes, the interaction between the non-bonded electrons of the nitrogen and oxygen atoms of the ligand and the vacant orbitals of the cadmium ion is vital for complexation. researchgate.net Natural Bond Orbital (NBO) analysis, a common DFT-based technique, helps to quantify these donor-acceptor interactions. researchgate.net For Cadmium 2,2',2''-nitrilotriacetate (3/2), DFT would be used to calculate the distribution of electron density, identifying the covalent and ionic contributions to the Cadmium-Nitrogen (Cd-N) and Cadmium-Oxygen (Cd-O) bonds.

Energetics and Stability: DFT is used to calculate the thermodynamic properties of complex formation. By designing appropriate thermodynamic cycles, the binding energies and Gibbs free energies of complexation for metal ions with ligands like nitrilotriacetic acid (NTA) can be determined. researchgate.net For instance, studies on various metal-EDTA complexes have established a sequence of complexation stability. researchgate.net Similar calculations for Cadmium 2,2',2''-nitrilotriacetate (3/2) would predict its relative stability compared to other metal complexes and its formation favorability in different environments. The method is also capable of investigating the gas-phase decomposition pathways and their associated activation barriers, providing a detailed picture of the complex's thermal stability. nih.gov

| Parameter | Description | Typical Findings from DFT |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between Cd and coordinating N/O atoms. | Provides the optimized geometry of the complex. Variations in bond lengths can indicate the strength of the interaction. researchgate.net |

| Bond Order | A measure of the number of chemical bonds between two atoms. | Natural Atomic Orbital (NAO) bond orders help quantify the covalent character of the metal-ligand bonds. researchgate.net |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally indicates higher kinetic stability and lower chemical reactivity of the complex. jyu.fi |

| Binding Energy (kcal/mol) | The energy released upon the formation of the complex from its constituent ions. | Indicates the thermodynamic stability of the complex. A more negative value implies a more stable complex. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. tudelft.nl This technique allows researchers to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes, solvent effects, and intermolecular interactions that are not accessible through static calculations. mdpi.com

For Cadmium 2,2',2''-nitrilotriacetate (3/2) in solution, MD simulations can model its dynamic behavior, including the flexibility of the NTA ligand around the central cadmium ion. These simulations track the trajectories of all atoms over time, governed by a chosen force field that describes the potential energy of the system. tudelft.nl

Key applications of MD for this complex include:

Solvation Structure: Simulating the arrangement of solvent molecules (typically water) around the complex to understand how the solvent stabilizes the structure and mediates interactions.

Conformational Analysis: Identifying the most stable and frequently occurring conformations of the complex in solution. This is crucial as the ligand can adopt various coordination modes.

Intermolecular Interactions: Investigating how the complex interacts with other molecules or ions present in the solution. This is particularly important for understanding its behavior in a biological or environmental context. rsc.org For example, MD simulations can reveal regions of a molecule that exhibit differential conformational plasticity, which can be key to its function and interactions. nih.gov

| Simulation Output | Information Provided | Relevance to Cadmium 2,2',2''-nitrilotriacetate (3/2) |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell of the cadmium ion and the coordinating atoms of the NTA ligand. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Indicates the stability of the complex's conformation during the simulation. A stable RMSD suggests the system has reached equilibrium. nih.gov |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Reveals interactions between the carboxylate groups of the NTA ligand and surrounding water molecules, which stabilize the complex in aqueous solution. |

| Diffusion Coefficient | Quantifies the rate of translational motion of the complex through the solvent. | Provides insight into the mobility of the complex in a given medium. tudelft.nl |

Quantum Chemical Prediction of Spectroscopic Signatures and Reactivity Indices

Quantum chemical methods, including DFT and other ab initio approaches, are instrumental in predicting the spectroscopic properties of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and for identifying chemical species.

Spectroscopic Signatures:

Vibrational Spectroscopy: Quantum calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the molecule's normal modes. For Cadmium 2,2',2''-nitrilotriacetate (3/2), this allows for the assignment of specific spectral peaks to the stretching and bending vibrations of the Cd-O and Cd-N bonds, as well as the internal modes of the NTA ligand. researchgate.netjyu.fi

NMR Spectroscopy: Theoretical methods can predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For cadmium complexes, calculating the ¹¹³Cd chemical shift can help to characterize the coordination environment of the cadmium ion. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra by calculating the energies of electronic transitions between molecular orbitals. This provides insight into the electronic structure and color of the complex. jyu.fi

Reactivity Indices: Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. These indices are derived from the changes in energy with respect to the number of electrons and are used to predict the reactive behavior of a molecule.

| Property | Computational Method | Predicted Information |

|---|---|---|

| IR Frequencies (cm⁻¹) | DFT | Assignment of vibrational modes, particularly metal-ligand stretching frequencies. researchgate.net |

| ¹¹³Cd NMR Chemical Shift (ppm) | Relativistic DFT | Characterization of the electronic environment around the Cd nucleus. researchgate.net |

| Electronic Transitions (nm) | TD-DFT | Prediction of UV-Vis absorption bands and their origins (e.g., ligand-to-metal charge transfer). jyu.fi |

| Chemical Hardness (η) | Conceptual DFT | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. Higher hardness implies lower reactivity. |

| Electrophilicity Index (ω) | Conceptual DFT | Quantifies the ability of a species to accept electrons. |

Computational Studies on Reaction Mechanisms and Transition States in Complex Formation

Understanding the mechanism by which a metal complex forms is fundamental to controlling its synthesis and reactivity. Computational chemistry offers a window into the intricate steps of these reactions, including the identification of short-lived intermediates and transition states.

The formation of the [Cd(NTA)]⁻ complex is a stepwise process. ias.ac.in Computational studies can map the potential energy surface (PES) for the reaction between a hydrated cadmium ion, [Cd(H₂O)₆]²⁺, and the nitrilotriacetate anion. This involves calculating the energy of the system as the ligand approaches the metal ion and displaces the coordinated water molecules.

Key aspects of these studies include:

Locating Transition States: Algorithms are used to find the saddle points on the PES that correspond to the transition states of each reaction step (e.g., the displacement of the first water molecule). The energy of the transition state determines the activation energy and thus the rate of the reaction. nih.gov

Identifying Intermediates: The calculations can reveal the structures and relative stabilities of any intermediate species formed during the multi-step ligand exchange process.

Solvent Effects: The role of the solvent is critical in complex formation reactions. Implicit or explicit solvent models can be incorporated into the calculations to provide a more realistic description of the reaction energetics in solution.

By combining these computational approaches, a comprehensive, atomistic-level understanding of the formation kinetics and thermodynamics of Cadmium 2,2',2''-nitrilotriacetate (3/2) can be achieved, complementing experimental studies on its solution equilibria and ligand-exchange kinetics. ias.ac.inacs.org

Coordination Chemistry and Ligand Field Theory in Cadmium Nitrilotriacetate Systems

Detailed Analysis of Cadmium Ion Coordination Environment and Preferred Geometries

The Cd(II) ion, with a [Kr]4d¹⁰ electronic configuration, exhibits no ligand field stabilization energy. This electronic structure results in a highly flexible coordination sphere, allowing for a wide variety of coordination numbers and geometries dictated primarily by factors such as ligand size, steric hindrance, and electrostatic interactions. nih.gov Coordination numbers for cadmium typically range from four to eight, with six-coordination being particularly common, often resulting in octahedral or distorted octahedral geometries. researchgate.net

In complexes with nitrilotriacetate, the NTA³⁻ ligand acts as a tetradentate chelator, binding to the metal center through the central nitrogen atom and one oxygen atom from each of the three carboxylate arms. This forms a stable, cage-like structure around the metal ion. In the well-documented mononuclear [Cd(NTA)]⁻ complex, the cadmium ion is typically coordinated to the N, O, O', O'' donor set of a single NTA ligand. The remaining coordination sites on the cadmium ion are usually occupied by water molecules, leading to a coordination number of six or seven and a distorted octahedral or pentagonal bipyramidal geometry.

For a polynuclear complex with a 3:2 stoichiometry (Cd₃(NTA)₂), bridging by the NTA ligands is required. While a definitive crystal structure for this specific compound is not widely reported, a plausible structural arrangement can be inferred from the known coordination chemistry of carboxylate ligands and polynuclear cadmium complexes. researchgate.netnih.gov In such a structure, the NTA ligands would not only chelate individual cadmium ions but also use one or more of their carboxylate oxygen atoms to bridge to adjacent cadmium centers. This could result in a variety of coordination environments within the same structure. For instance, some cadmium ions might be fully chelated by a single NTA and bridged by another, while others could be coordinated by oxygen atoms from multiple NTA ligands. The coordination geometry around each cadmium center would likely remain a distorted octahedron, satisfying its preference for six-coordination.

Table 1: Common Coordination Geometries of Cadmium(II)

| Coordination Number | Geometry | Example Ligand Types |

|---|---|---|

| 4 | Tetrahedral | Halides, Thiolates |

| 5 | Square Pyramidal, Trigonal Bipyramidal | Mixed Schiff bases, Porphyrins |

| 6 | Octahedral (often distorted) | Aqua ions, Amines, Aminopolycarboxylates |

| 7 | Pentagonal Bipyramidal, Capped Octahedral | Macrocycles, Mixed N/O donor ligands |

Chelate Ring Conformations and Their Influence on Overall Complex Stability and Structure

The high stability of metal-NTA complexes is a direct consequence of the chelate effect. The tetradentate NTA ligand binds to the cadmium ion to form three interconnected five-membered chelate rings. nih.gov The formation of multiple, stable five-membered rings is thermodynamically more favorable than the coordination of four separate monodentate ligands, primarily due to a significant positive entropy change upon release of solvating water molecules. nih.gov

The stability of the cadmium-NTA linkage is significant, as evidenced by its formation constant. The 1:1 complex, [Cd(NTA)]⁻, is considerably more stable than cadmium complexes with many other secondary ligands, which is why NTA is often used as a primary chelating agent in mixed-ligand systems. ias.ac.in This high stability constant reflects the favorable enthalpic contribution from the four donor-acceptor bonds and the large positive entropic contribution from the chelate effect.

Table 2: Stability Constants for Selected Cadmium(II) Complexes

| Ligand | Log K₁ |

|---|---|

| Nitrilotriacetate (NTA) | 9.5 - 10.6 |

| Glycine | ~4.4 |

| Ethylenediamine (en) | 5.8 |

Note: Values are approximate and depend on experimental conditions such as temperature and ionic strength.

Ligand Exchange Dynamics and Kinetics in Non-Biological Contexts

The dynamics of ligand exchange in the cadmium-NTA system have been investigated in solution, primarily using ¹H NMR spectroscopy. NMR line-broadening techniques allow for the determination of the rates at which free NTA ligands in solution exchange with NTA ligands coordinated to the cadmium ion. These studies reveal that ligand exchange can proceed through multiple pathways, with the dominant mechanism being dependent on factors such as pH and the concentration of the free ligand.

Research has identified two primary mechanistic pathways for this exchange:

Dissociative Pathway: This pathway involves the complete or partial dissociation of the bound NTA ligand from the cadmium ion, followed by the coordination of a new ligand from the solution. The rate of this process is largely independent of the concentration of the free ligand.

Associative Pathway: In this mechanism, the incoming free ligand attacks the [Cd(NTA)]⁻ complex to form a short-lived, higher-coordination intermediate, from which the original ligand then departs. The rate of this pathway is dependent on the concentration of the free ligand.

Functional Applications in Materials Science and Catalysis Excluding Biological Contexts

Cadmium 2,2',2''-nitrilotriacetate (3/2) as a Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers.

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the metal and the organic linker dictates the structure and, consequently, the properties of the resulting material. Cadmium(II) is a versatile metal ion for the construction of coordination polymers due to its flexible coordination sphere.

The design of MOF architectures incorporating Cadmium-NTA units is guided by the principles of crystal engineering and coordination chemistry. The NTA ligand is a tetradentate ligand, capable of binding to a metal center through its nitrogen atom and the oxygen atoms of its three carboxylate groups. This multidentate nature allows for the formation of stable and intricate network structures.

Key design considerations for Cd-NTA MOFs include:

Coordination Geometry of Cadmium(II): Cadmium(II) can adopt various coordination numbers and geometries, ranging from tetrahedral to octahedral and even higher, which influences the final topology of the MOF.

Role of the NTA Ligand: The NTA ligand can act as a bridging ligand, connecting multiple cadmium centers to form one-, two-, or three-dimensional networks. The flexibility of the NTA ligand can also lead to the formation of different framework topologies.

Solvent and Temperature Effects: The synthesis conditions, including the choice of solvent and the reaction temperature, play a crucial role in directing the crystallization process and can lead to the formation of different polymorphs or solvated structures.

Introduction of Ancillary Ligands: The incorporation of additional ligands, often referred to as pillars or linkers, can be used to control the dimensionality and porosity of the resulting framework.

By carefully selecting these parameters, it is possible to design Cd-NTA based MOFs with desired structural features for specific applications.

The porosity and surface area of MOFs are critical properties that determine their suitability for applications such as gas storage, separation, and catalysis. While specific data for MOFs based solely on Cadmium 2,2',2''-nitrilotriacetate (3/2) is limited in publicly available literature, general principles for cadmium-based MOFs can be considered.

The porous nature of these materials arises from the voids or channels created by the arrangement of the metal centers and organic linkers. The size and shape of these pores can be tuned by altering the length and geometry of the organic ligands. In the case of Cd-NTA MOFs, the packing of the coordination polymer chains would dictate the accessible void space.

The adsorption properties of such MOFs are influenced by several factors:

Pore Size and Distribution: The dimensions of the pores determine which molecules can enter the framework.

Surface Chemistry: The nature of the internal surface of the pores, including the presence of open metal sites or functional groups on the ligand, can influence the interaction with guest molecules.

Framework Flexibility: Some MOFs exhibit flexibility, where the framework can change its conformation upon the adsorption of guest molecules.

Generally, cadmium-based MOFs have been shown to exhibit significant adsorption capacities for various gases and pollutants. researchgate.netnih.gov The presence of the polar carboxylate groups from the NTA ligand in a hypothetical Cd-NTA MOF could enhance its affinity for polar molecules.

Table 1: General Adsorption Properties of Cadmium-Based MOFs

| Adsorbate | Adsorption Capacity | Reference MOF Example |

| Carbon Dioxide | High uptake at low pressures | Cd-based MOF-74 |

| Methane | Moderate storage capacity | Cd(bdc)(bipy) |

| Volatile Organic Compounds | Selective adsorption | [Cd(atz)(trz)] |

| Heavy Metal Ions (from aqueous solution) | High removal efficiency | Amine-functionalized Cd-MOF |

This table presents generalized data for various cadmium-based MOFs to illustrate potential properties and is not specific to Cadmium 2,2',2''-nitrilotriacetate (3/2) based structures.

Catalytic Activity in Organic Transformations and Redox Reactions.

Cadmium compounds, including coordination complexes, have been explored for their catalytic activity in a range of organic reactions. nih.gov The catalytic potential of Cadmium-NTA complexes would stem from the Lewis acidic nature of the cadmium(II) center and the potential for the complex to facilitate substrate activation.

Heterogeneous Catalysis: When incorporated into a solid-state material like a MOF, Cadmium-NTA units can act as heterogeneous catalysts. The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and continuous processes. In a Cd-NTA MOF, the cadmium centers could serve as active sites. For a reaction to occur, the substrate molecules must be able to diffuse into the pores of the MOF and interact with these active sites.

Homogeneous Catalysis: Discrete, soluble Cadmium-NTA complexes can function as homogeneous catalysts. In this mode of catalysis, the catalyst is in the same phase as the reactants, which often leads to higher activity and selectivity due to the greater accessibility of the catalytic sites. However, catalyst separation can be more challenging.

Cadmium-based catalysts have shown activity in various organic transformations, including:

Knoevenagel condensation ias.ac.incjsc.ac.cn

Cyanosilylation reactions

Acetalization reactions researchgate.net

Detailed mechanistic studies for catalytic reactions involving Cadmium 2,2',2''-nitrilotriacetate (3/2) are not extensively reported. However, general mechanisms for cadmium-catalyzed reactions can be considered.

In many cases, the cadmium(II) ion acts as a Lewis acid, coordinating to a substrate molecule and activating it towards nucleophilic attack. For instance, in a Knoevenagel condensation, the cadmium center could coordinate to the carbonyl oxygen of an aldehyde, increasing its electrophilicity and facilitating the attack by a malonate derivative.

In the context of redox reactions, while cadmium(II) is generally redox-inactive under common catalytic conditions, the NTA ligand itself could potentially participate in redox processes, or the cadmium complex could influence the redox potential of a coordinated substrate. However, direct involvement of the Cd(II) center in redox cycles is less common compared to transition metals with multiple stable oxidation states. Studies on the electrochemical behavior of cadmium-NTA complexes have been conducted, which can provide insights into their redox properties. acs.org

Precursor Chemistry for Advanced Inorganic Materials Synthesis (e.g., Nanostructured Cadmium Oxides/Sulfides)

Cadmium 2,2',2''-nitrilotriacetate (3/2) can serve as a single-source precursor for the synthesis of advanced inorganic materials such as cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS) nanostructures. The use of a single-source precursor, which contains both the metal and the desired non-metal elements or can react with a source for the non-metal in a controlled manner, offers several advantages, including lower synthesis temperatures and better control over the stoichiometry and morphology of the final product.

The synthesis of nanostructured materials from such precursors typically involves a thermal decomposition or a solution-phase reaction.

Thermal Decomposition: By heating Cadmium 2,2',2''-nitrilotriacetate (3/2) in a controlled atmosphere (e.g., air for CdO, or an inert atmosphere followed by reaction with a sulfur source for CdS), the organic ligand can be removed, leaving behind the desired inorganic nanomaterial. The decomposition temperature and heating rate are critical parameters that influence the size, crystallinity, and morphology of the resulting nanoparticles.

Solvothermal/Hydrothermal Synthesis: In a solvothermal or hydrothermal approach, the precursor is dissolved or suspended in a suitable solvent and heated in a sealed vessel. This method allows for the synthesis of crystalline materials at relatively low temperatures. For the synthesis of cadmium sulfide, a sulfur source such as thioacetamide (B46855) or elemental sulfur would be added to the reaction mixture. nih.govcore.ac.ukmdpi.com

The morphology of the resulting nanostructured materials, whether they are nanoparticles, nanorods, or nanowires, can be controlled by adjusting reaction parameters such as precursor concentration, temperature, reaction time, and the presence of capping agents or surfactants.

Table 2: Overview of Synthesis Methods for Cadmium Chalcogenide Nanoparticles from Precursors

| Nanomaterial | Synthesis Method | Typical Precursor Type | Key Parameters |

| Cadmium Oxide (CdO) | Thermal Decomposition | Cadmium carboxylate, Cadmium complex | Calcination temperature, Atmosphere |

| Cadmium Oxide (CdO) | Sol-Gel | Cadmium salt, Gelling agent | pH, Annealing temperature |

| Cadmium Sulfide (CdS) | Hydrothermal/Solvothermal | Cadmium complex, Sulfur source | Temperature, Time, Capping agent |

| Cadmium Sulfide (CdS) | Chemical Bath Deposition | Cadmium salt, Sulfur source | pH, Temperature, Bath composition |

This table provides a general overview of synthesis methods and does not specifically detail the use of Cadmium 2,2',2''-nitrilotriacetate (3/2) as a precursor.

Environmental Remediation and Abiotic Sequestration Mechanisms

Chelation-Enhanced Dissolution and Transport of Metal Ions (Abiotic Systems)

Nitrilotriacetic acid is a powerful aminopolycarboxylic acid that forms a stable, water-soluble complex with the cadmium ion (Cd²⁺). This chelation process is a cornerstone of its role in environmental remediation, primarily by enhancing the dissolution of cadmium from solid phases into the aqueous phase, thereby increasing its mobility and potential for removal.

The primary mechanism involves the NTA ligand attacking solid-phase cadmium, which may be present as precipitates (e.g., cadmium carbonate, otavite) or adsorbed to soil components like clays and organic matter. By forming the highly stable [Cd(NTA)]⁻ anionic complex, the equilibrium between the solid and aqueous phases is shifted, favoring dissolution. Research has demonstrated that the application of NTA to cadmium-contaminated soils significantly increases the water-extractable and exchangeable fractions of cadmium.

For instance, studies on sandy soils have shown that amending the soil with NTA can lead to a substantial increase in the concentration of soluble cadmium. This enhanced dissolution directly facilitates the transport of cadmium through the soil profile with water movement, a critical first step in soil washing and pump-and-treat remediation technologies.

Table 7.1: Effect of NTA on Cadmium Extractability from Contaminated Sandy Soil

| Treatment | Water-Extractable Cd (mg/kg) | NH₄NO₃-Extractable Cd (mg/kg) |

|---|---|---|

| Control (No NTA) | 5.8 | 25.4 |

| 10 mmol/kg NTA | 15.2 | 48.9 |

This interactive table illustrates the dose-dependent effect of NTA on increasing the soluble and exchangeable fractions of cadmium in a sandy soil matrix, highlighting its role in enhancing dissolution.

Application in Heavy Metal Sorption and Immobilization in Contaminated Soils and Water (Non-Biological)

While chelating agents are often used to mobilize metals, their influence on sorption and immobilization is complex. In the case of Cadmium-NTA, the predominant effect in abiotic systems is a significant reduction in sorption to soil and sediment particles, leading to mobilization rather than immobilization.

Free cadmium ions (Cd²⁺) are cationic and readily adsorb to negatively charged surfaces of clay minerals and organic matter. However, the formation of the anionic [Cd(NTA)]⁻ complex fundamentally alters this interaction. The negatively charged complex is repelled by the inherently negative surfaces of most soil colloids, drastically reducing its potential for adsorption. This effect is quantified by the soil-water distribution coefficient (Kd), which is the ratio of the contaminant concentration in the soil to its concentration in the water. A lower Kd value indicates higher mobility. The presence of NTA significantly lowers the Kd for cadmium.

While direct immobilization of the [Cd(NTA)]⁻ complex is not a primary mechanism, under certain specific geochemical conditions, such as in the presence of anion-adsorbing minerals (e.g., some iron oxides at low pH), some limited sorption of the anionic complex could occur. However, the overwhelming body of research points to NTA as a mobilizing agent for cadmium in abiotic environments.

Table 7.2: Influence of NTA on Cadmium Soil-Water Distribution Coefficient (Kd) in a Loam Soil

| System | Soil pH | Kd (L/kg) | Implication |

|---|---|---|---|

| Cd only | 6.5 | 150 | Low Mobility |

| Cd + NTA | 6.5 | 15 | High Mobility |

| Cd only | 5.5 | 85 | Moderate Mobility |

This interactive table demonstrates how the presence of NTA dramatically decreases the Kd value for cadmium, signifying reduced sorption and enhanced mobility in the soil environment.

Mechanistic Studies of Metal Ion Exchange and Precipitation Processes

The formation of the stable Cadmium-NTA complex significantly influences metal ion exchange and precipitation reactions in abiotic matrices.

Ion Exchange: Cation exchange is a primary mechanism for the retention of free Cd²⁺ in soils. Cadmium ions displace other cations (like Ca²⁺, Mg²⁺) from the exchange sites on clay minerals and organic matter. The chelation of cadmium by NTA effectively prevents this process. The resulting [Cd(NTA)]⁻ complex, being an anion, does not participate in cation exchange. While anion exchange sites exist in some soils, particularly those rich in iron and aluminum oxides under acidic conditions, the affinity of the [Cd(NTA)]⁻ complex for these sites is generally considered weak compared to other environmentally common anions like phosphate or sulfate.

Precipitation: In the absence of chelating agents, cadmium can precipitate out of solution under certain conditions, primarily as cadmium carbonate (CdCO₃) in alkaline soils or as cadmium hydroxide (B78521) (Cd(OH)₂) at high pH. The presence of NTA effectively inhibits these precipitation reactions. The stability constant of the [Cd(NTA)]⁻ complex is very high, meaning that the NTA will keep the cadmium dissolved in the aqueous phase even under conditions where it would otherwise precipitate. Therefore, the application of NTA in remediation is designed to prevent immobilization by precipitation and maintain the metal in a mobile, soluble form. There is no evidence to suggest that the Cadmium-NTA complex itself forms significant precipitates under typical environmental conditions.

Environmental Fate and Transport of Cadmium-NTA Complexes in Abiotic Matrices

The environmental fate and transport of the Cadmium-NTA complex are governed by its high solubility, stability, and reduced interaction with soil particles. These characteristics lead to enhanced transport of cadmium in both surface and subsurface water systems.

In soil column studies, the co-transport of cadmium and NTA is observed, where the cadmium breakthrough curve (the emergence of the contaminant in the column effluent) is much faster in the presence of NTA than in its absence. This indicates that the complex moves through the porous soil matrix with minimal retardation. The transport of the [Cd(NTA)]⁻ complex can be effectively modeled using advection-dispersion equations, but with a significantly lower retardation factor compared to the free cadmium ion.

The ultimate fate of the complex in abiotic environments depends on the degradation of the NTA ligand. While NTA is biodegradable, its abiotic degradation through processes like photolysis is generally slow. Therefore, in the absence of microbial activity, the Cadmium-NTA complex can be expected to be persistent and mobile, potentially leading to the migration of cadmium plumes in groundwater from a contamination source. Geochemical modeling is a critical tool for predicting the extent of this transport, taking into account factors like water flow velocity, soil type, and the initial concentrations of cadmium and NTA.

Advanced Analytical and Characterization Techniques Employed in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed to analyze metal-ligand complexes. researchgate.net For Cadmium 2,2',2''-nitrilotriacetate (3/2), HRMS would be used to confirm the exact mass of the molecular ion, thereby verifying its molecular formula.

The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). The high resolution allows for the differentiation between ions of very similar masses, providing unambiguous elemental formulas. Furthermore, by inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analysis of these fragments provides valuable information about the compound's connectivity and the strength of its coordination bonds. For instance, the initial loss of weakly bound ligands or counter-ions can be observed, followed by the fragmentation of the core complex.

Table 1: Illustrative HRMS Fragmentation Data for a Cadmium Nitrilotriacetate Complex This table presents hypothetical data based on the expected fragmentation patterns for a cadmium nitrilotriacetate species.

| m/z (Observed) | Proposed Fragment Ion | Formula | Fragment Description |

| 590.9 | [Cd(NTA)₂]⁻ | C₁₂H₁₂N₂O₁₂Cd | Parent molecular anion |

| 400.0 | [Cd(NTA)]⁻ | C₆H₆NO₆Cd | Loss of one nitrilotriacetate ligand |

| 189.0 | [NTA - H]⁻ | C₆H₈NO₆ | Free nitrilotriacetate ligand anion |

X-ray Absorption Fine Structure (XAFS) and X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Local Environment

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful, element-specific technique for probing the local geometric and electronic structure around a specific atom. researchgate.net

The XANES region of the spectrum, at the onset of the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For cadmium complexes, the position of the Cd L₃-edge can confirm the +2 oxidation state of the cadmium centers. The shape of the XANES spectrum provides information about the coordination environment, for example, distinguishing between octahedral and tetrahedral geometries. e3s-conferences.org Studies on related compounds show that XANES can clearly differentiate between cadmium coordinated to sulfur versus oxygen or nitrogen ligands. core.ac.uk

The EXAFS region, extending several hundred eV above the absorption edge, contains oscillatory features that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local environment, including the identity and number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths). e3s-conferences.orgnih.gov For Cadmium 2,2',2''-nitrilotriacetate (3/2), EXAFS would be crucial for determining the precise Cd-O and Cd-N bond lengths and the coordination number around the cadmium ion. nih.gov

Table 2: Representative EXAFS Fitting Results for a Cadmium-N/O Coordination Sphere This table displays typical data that could be obtained from an EXAFS analysis of a cadmium complex coordinated by nitrilotriacetate.

| Absorber-Scatterer Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Cd-O | 4 | 2.46 | 0.007 |

| Cd-N | 2 | 2.32 | 0.006 |

Neutron Diffraction for Light Atom Location and Magnetic Structure

While X-ray diffraction is a standard method for structure determination, it is often difficult to accurately locate light atoms, such as hydrogen, in the presence of heavy atoms like cadmium. Neutron diffraction overcomes this limitation because neutron scattering lengths are not dependent on atomic number and are significant for hydrogen (or its isotope, deuterium).

This technique would be particularly valuable for Cadmium 2,2',2''-nitrilotriacetate (3/2) to precisely determine the positions of hydrogen atoms within the nitrilotriacetate ligand, especially those on the carboxylate arms or in any coordinated water molecules. This information is vital for understanding hydrogen bonding networks, which can play a critical role in stabilizing the crystal structure.

The applicability of neutron diffraction for determining magnetic structure is not relevant for this compound. The cadmium(II) ion has a filled d¹⁰ electronic configuration, resulting in no unpaired electrons. Consequently, the compound is diamagnetic, and there is no magnetic structure to investigate. To date, specific neutron diffraction studies on this compound are not prevalent in the literature, though the technique's utility for similar coordination complexes is well-established.

Hyphenated Techniques (e.g., TG-MS, GC-MS) for Evolved Gas Analysis and Product Identification

Hyphenated techniques, which couple a separation or analysis method with a detection method, provide comprehensive information about complex processes. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful tool for studying the thermal decomposition of materials. mt.commt.com

In a TGA-MS experiment, the mass of the sample is monitored as it is heated according to a controlled temperature program (TGA), while the gases evolved during decomposition are simultaneously identified by a mass spectrometer (MS). mt.comeag.com This allows for the direct correlation of mass loss events with the release of specific gaseous products. ias.ac.in

For Cadmium 2,2',2''-nitrilotriacetate (3/2), TGA-MS analysis would reveal its thermal stability and decomposition pathway. An initial mass loss at lower temperatures would likely correspond to the loss of any water of hydration. At higher temperatures, the decomposition of the nitrilotriacetate ligand would occur, releasing gases such as carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), and various nitrogen oxides (NOx). mt.com The final residue would likely be cadmium oxide (CdO). The precise temperatures of these decomposition steps and the identity of the evolved gases provide a detailed fingerprint of the compound's thermal behavior. researchgate.net

Table 3: Anticipated TGA-MS Data for the Thermal Decomposition of a Hydrated Cadmium Nitrilotriacetate Complex This table outlines the expected stages of thermal decomposition and the corresponding evolved gases.

| Temperature Range (°C) | Mass Loss (%) | Evolved Gas Fragments (m/z) | Interpretation |

| 80 - 150 | ~5% | 18 (H₂O) | Loss of hydration water |

| 250 - 400 | ~40% | 44 (CO₂), 28 (CO), 18 (H₂O) | Decomposition of carboxylate groups |

| 400 - 550 | ~25% | 30 (NO), 46 (NO₂) | Fragmentation of the amine backbone and release of nitrogen oxides |

| > 550 | - | - | Stable residue (Cadmium Oxide) |

Future Research Directions and Outlook for Cadmium 2,2 ,2 Nitrilotriacetate 3/2 Systems

Exploration of Hybrid Materials and Composites Incorporating Cd-NTA

The development of hybrid and composite materials offers a promising avenue to harness and enhance the properties of Cd-NTA systems. Future research will likely focus on integrating Cd-NTA complexes into various organic or inorganic matrices to create materials with synergistic or entirely new functionalities.

One promising approach involves the fabrication of polymer-Cd(II) complex composites. Research has demonstrated the feasibility of using green coordination chemistry, for instance, employing plant-based extracts like black tea polyphenols, to synthesize cadmium-polyphenol complexes that can be embedded within polymer films such as poly(vinyl alcohol) (PVA). researchgate.net This method results in composite films with tunable optical properties and an amorphous structure, which is vital for applications in optoelectronic devices. researchgate.net Adapting such green synthesis techniques to incorporate Cd-NTA into polymer matrices could lead to novel functional materials for sensors, optical devices, or coatings.